2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
Description
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a sulfanyl-acetamide side chain at position 3. The acetamide nitrogen is further substituted with a 3-bromophenyl group, which confers unique electronic and steric properties to the molecule. This structural motif is common in bioactive compounds, particularly those targeting inflammation, cancer, and microbial pathways .
Properties
Molecular Formula |
C16H14BrN5OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
InChI Key |
WVORRODYAFVZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 3-bromophenylacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of microbial growth or cancer cell proliferation . The bromophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The compound shares structural similarities with several triazole-acetamide derivatives, differing primarily in substituents on the triazole ring, acetamide nitrogen, and aryl groups. Below is a detailed comparison:
A. Triazole Ring Substituents
4-Amino vs. VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide): Contains a 4-ethyl group instead of 4-amino, reducing polarity but improving lipophilicity. This modification is critical for Orco agonist activity in insect olfactory receptors . OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide): Similar to VUAA-1 but with a 4-pyridinyl group at position 5, demonstrating enhanced receptor binding .
Anticancer Analogs (5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine): Substitution with 3-bromophenyl at position 5 enhances cytotoxicity against cancer cell lines via hydrophobic interactions . Anti-exudative Derivatives (5-(furan-2-yl)-4-amino-4H-1,2,4-triazol-3-yl)sulfanyl acetamides: Replacement with a furan ring improves anti-inflammatory activity, with 15/21 compounds outperforming diclofenac sodium in rodent models .
B. Acetamide Nitrogen Substituents
3-Bromophenyl vs. Halogenated or Methylated Aryl Groups Target Compound: The 3-bromophenyl group introduces moderate electronegativity and steric hindrance. N-(4-chlorophenyl) and N-(3-fluorophenyl) analogs: Chloro and fluoro substituents increase metabolic stability and membrane permeability, as seen in analogs with anticancer and nonlinear optical (NLO) properties . N-(3-methylphenyl) derivatives: Methyl groups improve solubility but reduce binding affinity in Orco agonists .
C. Sulfanyl-Acetamide Side Chain
- Propanamide vs. Acetamide : Derivatives with propanamide chains (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide) exhibit enhanced NLO properties due to extended conjugation .
Pharmacological and Physicochemical Properties
Key Observations :
- Anti-exudative Activity: The 4-amino group on the triazole correlates with anti-inflammatory efficacy. For example, furan-2-yl-substituted analogs reduce edema by 40–60% in rodent models, comparable to diclofenac sodium .
- Anticancer Potential: Bromophenyl substitutions at position 5 enhance cytotoxicity, likely via interaction with kinase domains .
- Orco Agonists : Ethyl and pyridinyl groups at positions 4 and 5 optimize receptor activation in insects, making these compounds valuable for vector control .
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- CAS Number : 540499-19-2
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and the bromophenyl moiety further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that various triazole derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial activity, suggesting that modifications similar to those in our compound could yield effective antimicrobial agents .
Antitumor Activity
Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects on various cancer cell lines. The IC50 values of certain triazole derivatives were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating promising antitumor activity .
The proposed mechanisms of action for triazole compounds include:
- Inhibition of DNA synthesis : Triazoles may interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA replication.
- Apoptosis induction : Certain derivatives have been shown to trigger apoptosis in cancer cells through mitochondrial pathways .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives, including our compound. The results indicated that compounds with a bromophenyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized the agar diffusion method and found that our compound had an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study reported IC50 values indicating significant cytotoxicity at low concentrations, suggesting that modifications to the triazole structure can lead to potent anticancer agents .
Table 1: Biological Activity Overview
| Activity Type | Model/Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 15 | |
| Antitumor | A549 (lung cancer) | 5 | |
| Antitumor | MCF7 (breast cancer) | 7 |
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What safety protocols are critical for handling this compound during laboratory synthesis?
Answer:
Researchers must prioritize safety due to the compound’s structural similarity to triazole derivatives with potential toxicity, flammability, and environmental hazards. Key protocols include:
- Controlled Environment: Use fume hoods for synthesis steps involving volatile reagents or intermediates .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage: Store in airtight containers away from moisture and oxidizing agents, as sulfanyl groups may react with water or oxygen .
- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Basic: What synthetic routes are reported for this compound?
Answer:
The synthesis typically involves:
Triazole Core Formation: Cyclocondensation of thiosemicarbazide with substituted phenylacetic acid derivatives under reflux (e.g., ethanol, 80°C) .
Sulfanyl-Acetamide Coupling: React the triazole intermediate with 3-bromophenylacetamide via nucleophilic substitution (K₂CO₃, DMF, 60°C) .
Key Optimization Parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol, 12 hr reflux | 65–70 | 90 |
| 2 | DMF, K₂CO₃, 24 hr | 50–55 | 85 |
Advanced: How can computational tools optimize reaction pathways?
Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction Path Search: Tools like GRRM17 map potential energy surfaces to minimize side reactions .
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. acetonitrile) for coupling efficiency .
- Machine Learning: Train models on existing triazole synthesis data to predict optimal catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) .
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions may arise from assay conditions or cellular models. Systematic approaches include:
- Dose-Response Repetition: Test multiple concentrations (e.g., 1 nM–100 μM) in triplicate.
- Model Standardization: Compare results across in vitro models (e.g., carrageenan-induced edema vs. LPS-stimulated macrophages) .
- Control Normalization: Use reference inhibitors (e.g., dexamethasone for anti-exudative assays) to calibrate activity thresholds .
Advanced: How does triazole substitution affect bioactivity?
Answer:
The 4-amino and 5-phenyl groups on the triazole ring are critical for target binding. SAR studies on analogs reveal:
Basic: What techniques confirm structural integrity?
Answer:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–S bond at 1.76 Å in triazole core) .
- Spectroscopy:
Advanced: Which in vitro models assess anti-exudative activity?
Answer:
- Carrageenan-Induced Paw Edema: Measure volume reduction post-administration (dose: 10–50 mg/kg) .
- HUVEC Permeability Assay: Quantify FITC-dextran leakage across endothelial monolayers treated with TNF-α .
- Molecular Targets: Screen for COX-2 inhibition (ELISA) or NF-κB pathway modulation (western blot) .
Basic: How to optimize reaction yields?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
